Enhanced Hydrogen-Bond Acceptor Count Relative to Non-Fluorinated 1,2-Benzenedimethanol
The target compound possesses 4 hydrogen-bond acceptor sites (two hydroxyl oxygens + two fluorine atoms) versus only 2 (two hydroxyl oxygens) for non-fluorinated 1,2-benzenedimethanol [1][2]. This doubling of HBA count enables stronger and more directional intermolecular interactions, which can be harnessed in crystal engineering, host-guest chemistry, and the design of high-Tg polyesters or polyurethanes where hydrogen-bond density correlates with mechanical and thermal properties.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | 4 (PubChem computed) |
| Comparator Or Baseline | 1,2-Benzenedimethanol: 2 (PubChem computed) |
| Quantified Difference | +2 HBA sites (100% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 / PubChem release 2025.09.15 |
Why This Matters
Higher HBA count directly influences solubility, crystallization behavior, and the network density of hydrogen bonds in polymeric materials, making the fluorinated diol preferable when enhanced intermolecular cohesion is required.
- [1] PubChem CID 16639482, (4,5-Difluoro-1,2-phenylene)dimethanol, Computed Properties, Hydrogen Bond Acceptor Count. View Source
- [2] PubChem CID 69153, 1,2-Benzenedimethanol, Computed Properties, Hydrogen Bond Acceptor Count. View Source
